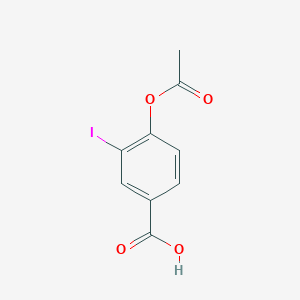

4-Acetoxy-3-iodobenzoic acid

CAS No.: 190067-59-5

Cat. No.: VC3849331

Molecular Formula: C9H7IO4

Molecular Weight: 306.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 190067-59-5 |

|---|---|

| Molecular Formula | C9H7IO4 |

| Molecular Weight | 306.05 g/mol |

| IUPAC Name | 4-acetyloxy-3-iodobenzoic acid |

| Standard InChI | InChI=1S/C9H7IO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | DYVAJZPUBLUNSZ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=C(C=C(C=C1)C(=O)O)I |

| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)C(=O)O)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

4-Acetoxy-3-iodobenzoic acid belongs to the class of iodinated benzoic acids, distinguished by its substitution pattern. The IUPAC name, 4-acetyloxy-3-iodobenzoic acid, reflects the acetylated hydroxyl group at position 4 and the iodine atom at position 3. Key identifiers include:

The planar aromatic ring system facilitates π-π stacking interactions, while the iodine atom introduces steric bulk and polarizability. Computational analyses predict a topological polar surface area of 63.6 Ų, suggesting moderate solubility in polar solvents .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via iodination of 4-acetoxybenzoic acid under acidic conditions. A representative procedure involves:

-

Reagents: Sodium periodate (), iodine (), sulfuric acid (), acetic anhydride (), and acetic acid ().

-

Conditions:

The mechanism proceeds through electrophilic aromatic substitution, where iodine is introduced at the meta position relative to the acetoxy group. Sulfuric acid catalyzes the reaction by generating iodonium ions (), while acetic anhydride acetylates the hydroxyl group to prevent undesired side reactions .

Purification and Characterization

Post-synthesis, the crude product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol-water mixtures. Purity is verified via:

Physicochemical Properties

Stability and Solubility

The compound exhibits:

-

Storage conditions: 2–8°C in airtight containers to prevent hydrolysis of the acetoxy group .

-

Solubility: Partly miscible in water; soluble in ethanol, ether, and chloroform .

Spectroscopic Data

-

IR: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch of carboxylic acid and acetate).

-

NMR:

Applications in Pharmaceutical Research

Role in Drug Design

As a benzoic acid derivative, 4-acetoxy-3-iodobenzoic acid contributes to the development of interleukin-15 (IL-15) inhibitors. Computational docking studies suggest its carboxyl group forms salt bridges with arginine residues (Arg24, Arg26, Arg35) on IL-15Rα, disrupting cytokine-receptor interactions . Modifications to its structure enhance binding affinity while maintaining favorable ADME properties (e.g., logP < 3, molecular weight < 500 Da) .

Comparative Analysis with Analogues

The acetoxy group in 4-acetoxy-3-iodobenzoic acid enhances metabolic stability compared to non-acetylated analogues, making it suitable for prolonged biological activity .

Future Directions

Targeted Drug Delivery

Functionalization of the carboxylic acid group with polyethylene glycol (PEG) chains could improve solubility for intravenous formulations. Preliminary studies on similar iodinated benzoates show promise in tumor-targeted therapies .

Catalytic Applications

The iodine atom may facilitate transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of biaryl scaffolds for materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume